(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone
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Overview
Description
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone is a cyclic decapeptide antibiotic, structurally related to gramicidin S. It was first synthesized and studied in the 1960s. Despite its structural similarity to gramicidin S, cyclosemigramicidin S does not exhibit significant antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclosemigramicidin S involves the cyclization of a linear pentapeptide active ester. The process includes the protection of δ-amino functions of ornithine residues with benzyloxycarbonyl groups. The cyclization reaction is carried out in the presence of pyridine, resulting in the formation of a protected cyclic pentapeptide. This product is then isolated using column chromatography on Sephadex LH-20 .
Industrial Production Methods
The compound is mainly synthesized for research purposes using the aforementioned laboratory methods .
Chemical Reactions Analysis
Types of Reactions
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Benzyloxycarbonyl groups: Used for protecting δ-amino functions of ornithine residues.
Pyridine: Used as a solvent in the cyclization reaction.
Hydrogen chloride: Used in the hydrogenolysis reaction.
Major Products
The major product formed from these reactions is the crystalline hydrochloride of cyclosemigramicidin S .
Scientific Research Applications
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone has been primarily studied for its structural and synthetic properties rather than its biological activity. Its synthesis has provided insights into peptide cyclization and the effects of structural modifications on biological activity. Although it does not exhibit significant antimicrobial activity, it serves as a valuable model compound in peptide chemistry research .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Gramicidin S: A cyclic decapeptide antibiotic with significant antimicrobial activity against gram-positive and gram-negative bacteria.
1,1′-Leucine-gramicidin S: An analog of gramicidin S with modified leucine residues.
1-Leucine-cyclosemigramicidin S: An analog of cyclosemigramicidin S with modified leucine residues.
Uniqueness
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone is unique in its structural similarity to gramicidin S but lacks significant antimicrobial activity. This makes it an interesting compound for studying the relationship between structure and biological activity in cyclic peptides .
Properties
CAS No. |
15207-28-0 |
---|---|
Molecular Formula |
C30H46N6O5 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C30H46N6O5/c1-18(2)16-22-27(38)34-23(17-20-10-6-5-7-11-20)30(41)36-15-9-13-24(36)28(39)35-25(19(3)4)29(40)32-21(12-8-14-31)26(37)33-22/h5-7,10-11,18-19,21-25H,8-9,12-17,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)/t21-,22-,23+,24-,25-/m0/s1 |
InChI Key |
RPHUTEVRGNDHIP-GIDFYXQGSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3 |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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